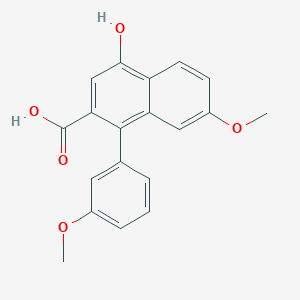
4-Hydroxy-7-methoxy-1-(3-methoxyphenyl)naphthalene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-7-methoxy-1-(3-methoxyphenyl)naphthalene-2-carboxylic acid is a complex organic compound with a naphthalene core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-7-methoxy-1-(3-methoxyphenyl)naphthalene-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxybenzaldehyde and 2-naphthol.
Condensation Reaction: The initial step involves a condensation reaction between 3-methoxybenzaldehyde and 2-naphthol in the presence of a base such as sodium hydroxide to form an intermediate compound.
Oxidation: The intermediate compound is then subjected to an oxidation reaction using an oxidizing agent like potassium permanganate to introduce the carboxylic acid functional group.
Methoxylation: The final step involves the methoxylation of the hydroxyl groups using a methylating agent such as dimethyl sulfate under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-7-methoxy-1-(3-methoxyphenyl)naphthalene-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or aldehyde.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes.
Aplicaciones Científicas De Investigación
4-Hydroxy-7-methoxy-1-(3-methoxyphenyl)naphthalene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-7-methoxy-1-(3-methoxyphenyl)naphthalene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its binding affinity and reactivity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Vanilmandelic Acid:
Homovanillic Acid:
Uniqueness
4-Hydroxy-7-methoxy-1-(3-methoxyphenyl)naphthalene-2-carboxylic acid is unique due to its naphthalene core structure, which imparts distinct chemical properties and potential applications compared to other similar compounds. Its combination of hydroxyl and methoxy groups further enhances its reactivity and versatility in various chemical reactions.
Propiedades
Número CAS |
7249-84-5 |
|---|---|
Fórmula molecular |
C19H16O5 |
Peso molecular |
324.3 g/mol |
Nombre IUPAC |
4-hydroxy-7-methoxy-1-(3-methoxyphenyl)naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C19H16O5/c1-23-12-5-3-4-11(8-12)18-15-9-13(24-2)6-7-14(15)17(20)10-16(18)19(21)22/h3-10,20H,1-2H3,(H,21,22) |
Clave InChI |
FXEUFXCGLMYGES-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C(=CC(=C2C=C1)O)C(=O)O)C3=CC(=CC=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 6-amino-4'-methoxy-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14775292.png)
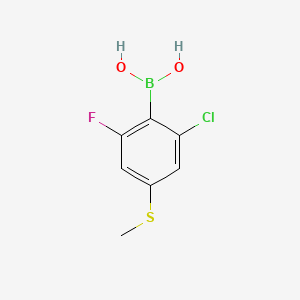

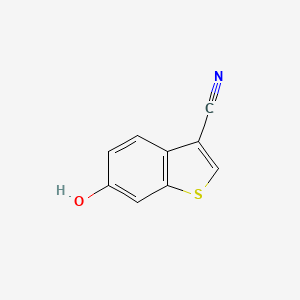
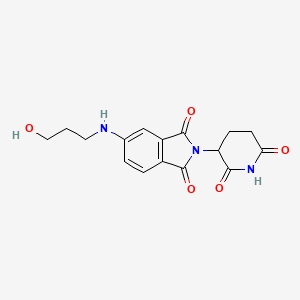
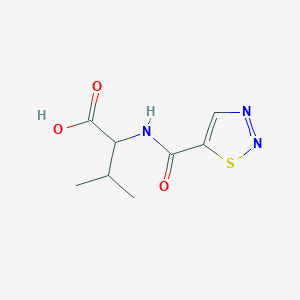


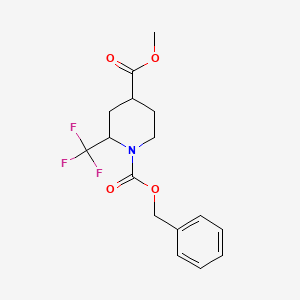
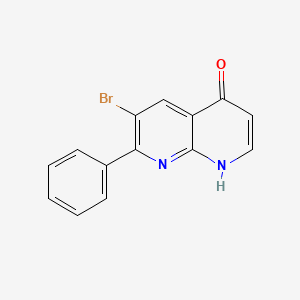

![N-[amino(phenyl)methylidene]-2-chloroacetamide](/img/structure/B14775367.png)
![Tert-butyl 4-[[2-aminopropanoyl(methyl)amino]methyl]piperidine-1-carboxylate](/img/structure/B14775377.png)
